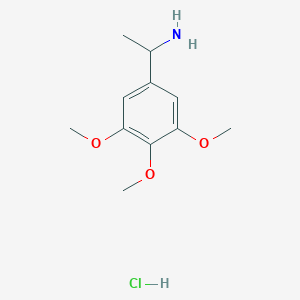
1-(3,4,5-Trimethoxy-phenyl)-ethylamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Preparation of Pincer Ruthenium Catalysts : The compound is used in the synthesis of 4-phenyl-2-aminomethylbenzo[h]quinoline hydrochloride, an intermediate in the preparation of pincer ruthenium catalysts. These catalysts are significant for ketone reduction processes in organic chemistry (Facchetti et al., 2016).
Biomedical Applications
- Biocompatible and Antioxidant Materials : Polydopamine particles, derived from the compound, have shown promise as biocompatible, blood-compatible, antioxidant, and drug delivery materials. These particles are non-toxic and exhibit significant cell viability, making them suitable for biomedical applications (Sahiner et al., 2018).
Chemical Analysis and Quality Control
- Impurity Profiling in Pharmaceuticals : It serves as a reference compound in the impurity profile study of Venlafaxine hydrochloride, an antidepressant drug. This usage is crucial for ensuring the quality and safety of pharmaceutical products (Saravanan et al., 2010).
Environmental and Industrial Applications
- Deep Eutectic Solvents Formation : The compound, combined with phenol, forms a new type of deep eutectic solvent with low viscosity and high NH3 absorption capacities, useful in environmental and industrial processes (Jiang et al., 2020).
Vascular Pharmacology
- Study of Vascular Actions of Calcimimetics : It has been used in studies to characterize the vascular actions of calcimimetics, contributing to our understanding of the role of Ca2+-sensing receptors in vascular biology (Thakore & Ho, 2011).
Synthesis of Pharmaceuticals
- Synthesis of Pharmaceutical Compounds : It's utilized in the improved synthesis of pharmaceuticals like Fencamfamine, showcasing its importance in the development of efficient synthesis methods for therapeutic agents (Novakov et al., 2011).
Antioxidant Properties
- Development of Antioxidant Compounds : The compound is involved in the synthesis of new thiazole derivatives with potent antioxidant activity. This is significant in the development of new therapeutic agents with antioxidant properties (Jaishree et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 1-(3,4,5-Trimethoxyphenyl)ethylamine hydrochloride are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
1-(3,4,5-Trimethoxyphenyl)ethylamine hydrochloride interacts with its targets by inhibiting their activity . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts the normal functioning of cells, leading to various downstream effects .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule dynamics , leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it affects the protein folding pathway , leading to the degradation of misfolded proteins . The inhibition of TrxR disrupts the redox homeostasis , leading to oxidative stress . Furthermore, the inhibition of HLSD1 affects the gene expression pathway , leading to changes in the expression of various genes .
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest , apoptosis (programmed cell death), protein degradation , oxidative stress , and changes in gene expression . These effects can lead to the death of cancer cells, making the compound a potential anticancer agent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3;/h5-7H,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZNTXCLONMODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



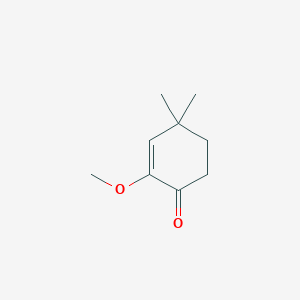
![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)
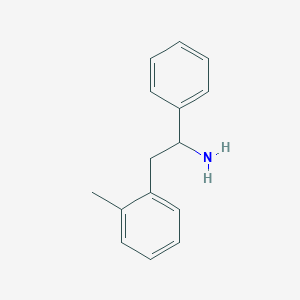
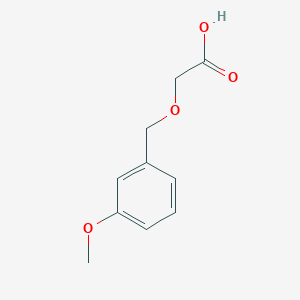
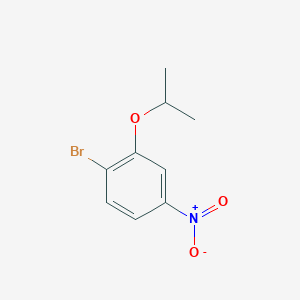
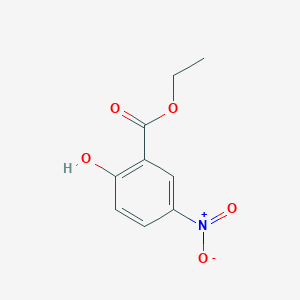
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)
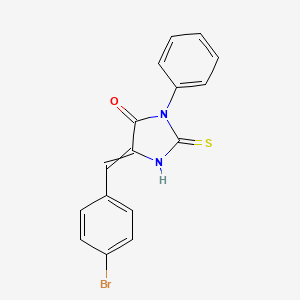

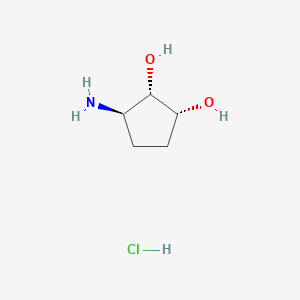
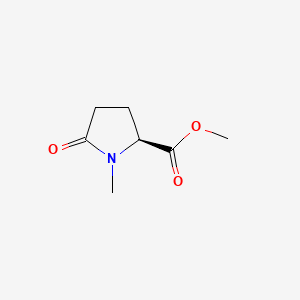

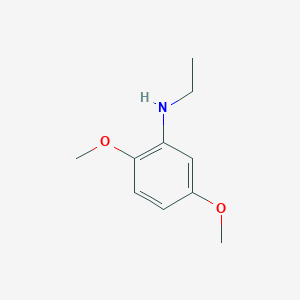
![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)